

Application Note: Spectrophotometric Analysis of Rosuvastatin in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Rosuvastatin (Sodium)

Cat. No.: B8791168

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Introduction

Rosuvastatin is a synthetic lipid-lowering agent and a selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed for the treatment of hypercholesterolemia. The quantitative analysis of rosuvastatin in pharmaceutical dosage forms is crucial for quality control and to ensure therapeutic efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid analytical technique that can be employed for this purpose. This application note provides a detailed protocol for the spectrophotometric determination of rosuvastatin in tablets.

Principle

The method is based on the measurement of the absorbance of a rosuvastatin solution in a suitable solvent at its wavelength of maximum absorption (λ_{max}). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbances, a calibration curve can be constructed. The concentration of rosuvastatin in a sample solution prepared from a pharmaceutical formulation can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

Several spectrophotometric methods have been developed for the determination of rosuvastatin, utilizing different solvents and analytical wavelengths. Below are detailed

protocols for some of the commonly employed methods.

Protocol 1: Method using Acetonitrile and Methanol Solvent

This protocol is based on the use of a mixture of acetonitrile and methanol as the solvent.[\[1\]](#)

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer (double beam)
- Analytical balance
- Volumetric flasks
- Pipettes
- Rosuvastatin calcium reference standard
- Acetonitrile (AR grade)
- Methanol (AR grade)
- Rosuvastatin tablets (e.g., 10 mg)

2. Preparation of Solutions

- Solvent Mixture: Prepare a mixture of Acetonitrile and Methanol in a 60:40 v/v ratio.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of rosuvastatin calcium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the solvent mixture.[\[1\]](#)
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the solvent mixture in a volumetric flask.[\[1\]](#)
- Calibration Standards: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 4-24 µg/mL.[\[1\]](#) For example, pipette 0.4, 0.8, 1.2, 1.6,

2.0, and 2.4 mL of the working standard solution into separate 10 mL volumetric flasks and make up the volume with the solvent mixture.

3. Sample Preparation

- Weigh and finely powder twenty rosuvastatin tablets.
- Accurately weigh a quantity of the powder equivalent to 50 mg of rosuvastatin and transfer it to a 50 mL volumetric flask.[\[1\]](#)
- Add about 30 mL of the solvent mixture and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 50 mL with the solvent mixture to get a concentration of 1000 µg/mL.
- Filter the solution through a Whatman filter paper.
- Dilute 1 mL of the filtered solution to 100 mL with the solvent mixture to obtain a theoretical concentration of 10 µg/mL.[\[1\]](#)

4. Spectrophotometric Measurement

- Scan the 10 µg/mL standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for this method is 242 nm.[\[1\]](#)
- Measure the absorbance of all the calibration standards and the sample solution at 242 nm against the solvent mixture as a blank.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of rosuvastatin in the sample solution from the calibration curve.
- Calculate the amount of rosuvastatin in the tablet formulation.

Protocol 2: Method using Distilled Water as Solvent

This protocol provides a greener alternative by using distilled water as the solvent.[\[2\]](#)

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer (double beam)
- Analytical balance
- Volumetric flasks
- Pipettes
- Rosuvastatin calcium reference standard
- Distilled water (AR Grade)
- Rosuvastatin tablets (e.g., 10 mg)

2. Preparation of Solutions

- Solvent: Distilled water.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 100 mg of rosuvastatin calcium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with distilled water.[\[2\]](#)
- Working Standard Solution (100 $\mu\text{g/mL}$): Dilute 10 mL of the standard stock solution to 100 mL with distilled water in a volumetric flask.[\[2\]](#)
- Calibration Standards: Prepare a series of dilutions from the working standard solution to obtain concentrations in the range of 5-30 $\mu\text{g/mL}$.[\[2\]](#) For example, transfer 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL of the working standard solution into separate 10 mL volumetric flasks and make up the volume with distilled water.[\[2\]](#)

3. Sample Preparation

- Follow the same procedure as in Protocol 1 for powdering the tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of rosuvastatin and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of distilled water and sonicate for 15 minutes.

- Make up the volume to 100 mL with distilled water to get a concentration of 100 µg/mL.
- Filter the solution.
- Further dilute the filtered solution if necessary to bring the concentration within the calibration range.

4. Spectrophotometric Measurement

- Determine the λ_{max} by scanning a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm. The reported λ_{max} for this method is 247 nm.[\[2\]](#)
- Measure the absorbance of the calibration standards and the sample solution at 247 nm against distilled water as a blank.
- Construct the calibration curve and determine the concentration of rosuvastatin in the sample.
- Calculate the amount of rosuvastatin in the tablet formulation.

Data Presentation

The following tables summarize the quantitative data from various spectrophotometric methods for rosuvastatin analysis.

Table 1: Method Validation Parameters

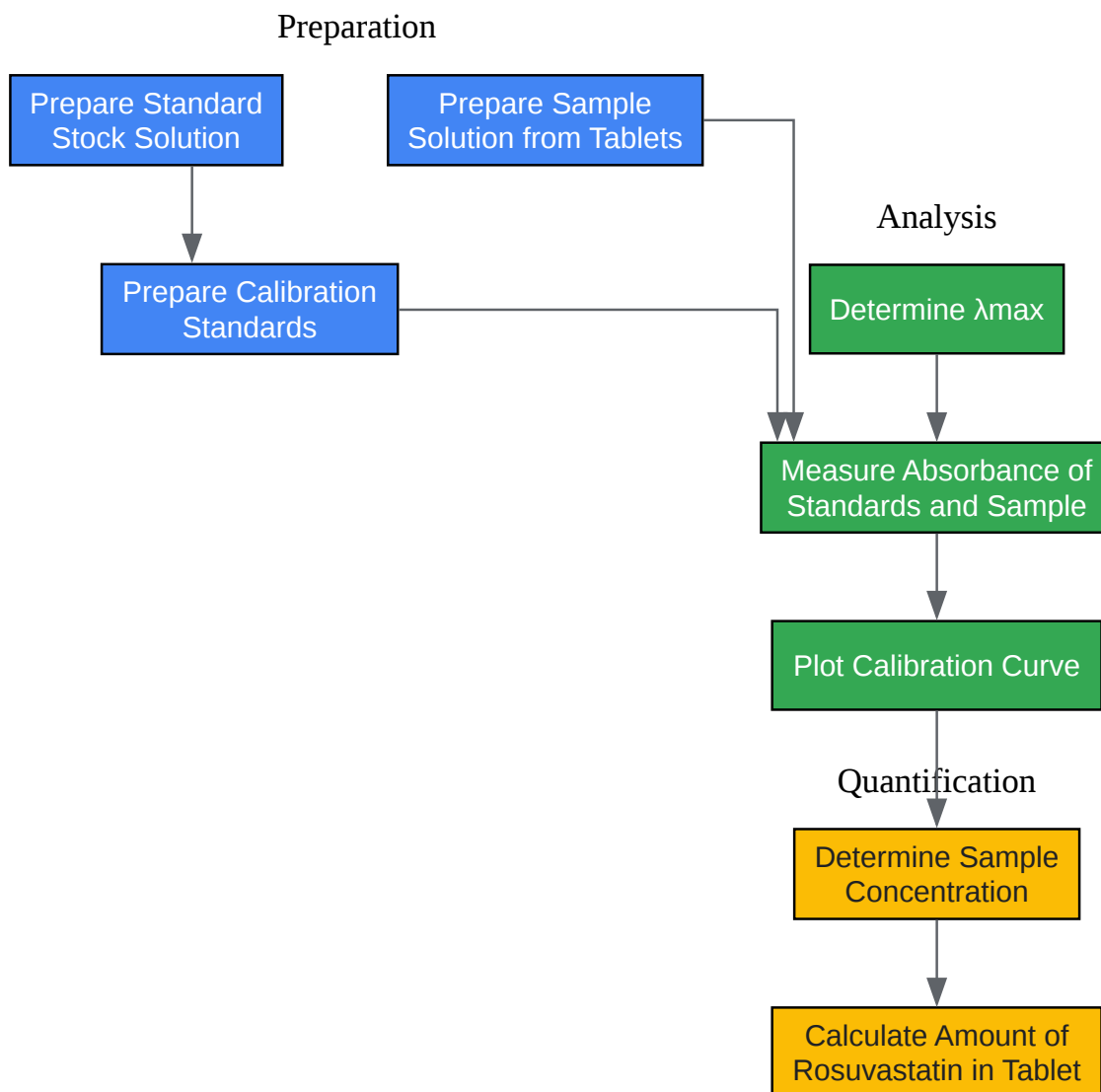
Parameter	Method 1 (ACN:Methanol)[1]	Method 2 (Distilled Water)[2]	Method 3 (Phosphate Buffer pH 6.8) [3]	Method 4 (Methanol)[4]
λ_{max} (nm)	242	247	240	243
Linearity Range ($\mu\text{g/mL}$)	4-24	5-30	2-20	1.0-60.0
Correlation Coefficient (r^2)	0.9992	0.999	0.9973	>0.99
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.75	0.75	Not Reported	0.33
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	2.27	2.27	Not Reported	Not Reported
Accuracy (% Recovery)	98-102	100.09-100.64	Not Reported	Not Reported
Precision (% RSD)	< 2	< 2	Not Reported	Not Reported

Table 2: Summary of Different Spectrophotometric Methods

Solvent System	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Reference
Acetonitrile:Methanol (60:40 v/v)	242	4-24	[1]
Distilled Water	247	5-30	[2]
Phosphate Buffer (pH 6.8 & 7.4)	240	2-20	[3]
Methanol	252	5-35	[5]
0.1N NaOH	232	4-20	[6]
2% Sodium Lauryl Sulfate	242	5-25	[7]

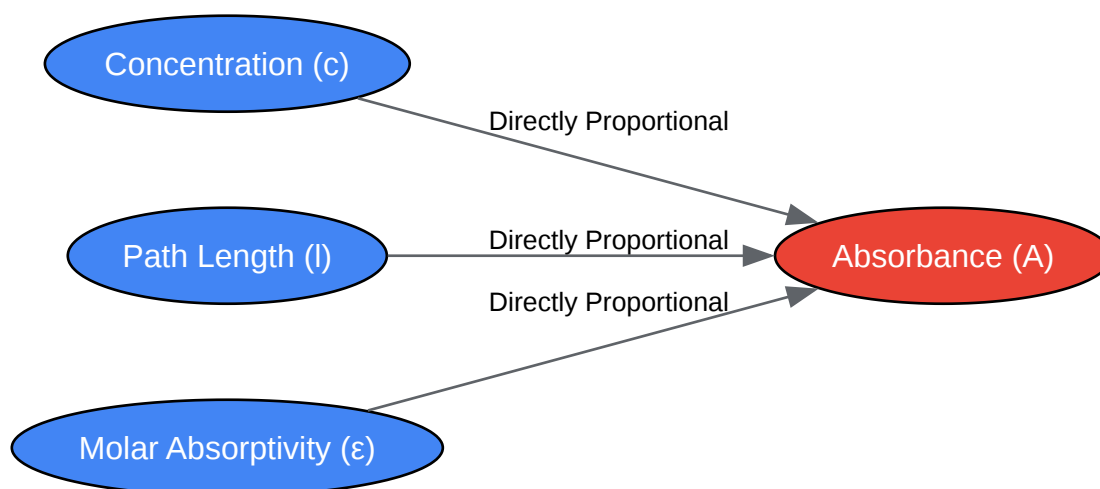
Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the Beer-Lambert Law in spectrophotometric analysis.



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Caption: Experimental workflow for spectrophotometric analysis of rosuvastatin.



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Caption: Relationship of parameters in the Beer-Lambert Law ($A = \epsilon cl$).

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